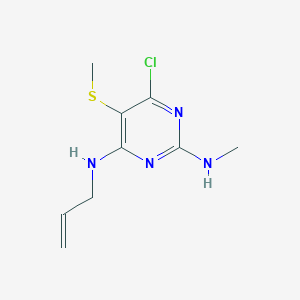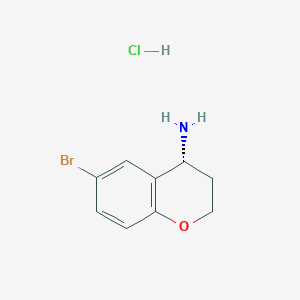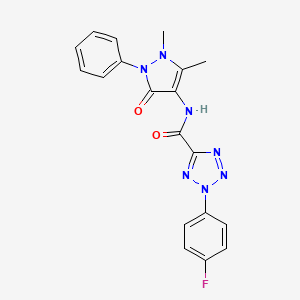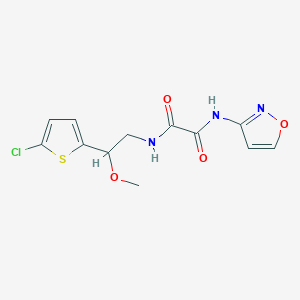
N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-allyl-6-chloro-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine (ACMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule that has potential applications in biochemistry, physiology, and pharmacology. ACMP is an important tool for the study of various biological processes, such as gene expression, enzyme activity, and protein-protein interactions. The structure of ACMP is unique, as it contains both an allyl and a chloro group, which makes it a useful tool for studying the effects of different functional groups on biological activity.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Mekuskiene and Vainilavicius (2006) describe the synthesis of compounds related to N
4-allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, including reactions with electrophiles and the formation of methylsulfanyl derivatives (Mekuskiene & Vainilavicius, 2006). - Briel, Franz, and Dobner (2002) explored the synthesis of 6-methylsulfanyl-2,4-dithioxo-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, contributing to the understanding of pyrimidine chemistry (Briel, Franz, & Dobner, 2002).
Biochemical and Pharmacological Research
- Hocková et al. (2003) investigated the antiviral activity of 2,4-diaminopyrimidine derivatives, which are structurally related to N
4-allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, demonstrating the potential of such compounds in inhibiting retrovirus replication (Hocková et al., 2003).
Synthesis of Analogues and Derivatives
- Williams, Loakes, and Brown (1998) described the synthesis of a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, showcasing the diverse applications of pyrimidine chemistry in synthesizing complex molecules (Williams, Loakes, & Brown, 1998).
- Hung and Werbel (1984) discussed the synthesis of pyrimidinediamine derivatives with potential antimalarial properties, emphasizing the significance of pyrimidine chemistry in medicinal research (Hung & Werbel, 1984).
Propriétés
IUPAC Name |
6-chloro-2-N-methyl-5-methylsulfanyl-4-N-prop-2-enylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S/c1-4-5-12-8-6(15-3)7(10)13-9(11-2)14-8/h4H,1,5H2,2-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCDEGHOPRUXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2591353.png)
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)




![N-[(5-methyl-2-furyl)methyl]-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2591361.png)


![4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2591366.png)

